molecular formula C12H21NO B8108747 2-(Cyclopropylmethoxy)-7-azaspiro[3.5]nonane

2-(Cyclopropylmethoxy)-7-azaspiro[3.5]nonane

Cat. No.: B8108747
M. Wt: 195.30 g/mol
InChI Key: OPAIOOLADOKNGP-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-7-azaspiro[3.5]nonane is a bicyclic organic compound characterized by a spirocyclic core structure, where a nitrogen atom bridges a five-membered and a three-membered ring (7-azaspiro[3.5]nonane scaffold). This compound is of interest in medicinal chemistry for its structural pre-organization, which may enhance binding affinity to biological targets.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-7-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-2-10(1)9-14-11-7-12(8-11)3-5-13-6-4-12/h10-11,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAIOOLADOKNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CC3(C2)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Cyclopropylmethoxy)-7-azaspiro[3.5]nonane is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₂H₂₁NO
  • Molecular Weight : 201.31 g/mol
  • CAS Number : 97493504

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. This mechanism is crucial for its potential therapeutic effects in various diseases.
  • Receptor Modulation : It interacts with cell surface receptors, influencing signaling pathways related to inflammation and cell proliferation, which are vital in cancer and metabolic disorders .

Pharmacological Effects

Research has indicated that this compound exhibits a range of pharmacological effects:

  • Antitumor Activity : Studies have shown that derivatives of this compound can act as covalent inhibitors against mutated forms of the KRAS protein, a known driver in many cancers. For instance, one study reported that optimized derivatives exhibited significant antitumor effects in xenograft models .
  • GPR119 Agonism : Another area of exploration includes its role as a GPR119 agonist, which has implications for glucose metabolism and could be beneficial in treating type 2 diabetes .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study focused on the optimization of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives demonstrated promising results against KRAS G12C mutations. The lead compound showed dose-dependent antitumor effects in mouse models, highlighting the potential of spirocyclic compounds in cancer therapy .
  • Metabolic Effects :
    • Research into GPR119 agonists revealed that certain derivatives of 7-azaspiro[3.5]nonane could lower glucose levels in diabetic rat models, suggesting a pathway for developing treatments for metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits KRAS G12C mutation; effective in xenograft models
GPR119 AgonismEnhances glucose metabolism; potential treatment for type 2 diabetes
Enzyme InhibitionBinds to active sites of specific enzymes
Receptor ModulationInfluences signaling pathways related to inflammation and cell proliferation

Comparison with Similar Compounds

7-Azaspiro[3.5]nonane Derivatives

  • PF-04862853: A urea derivative of 7-azaspiro[3.5]nonane, this compound acts as a potent fatty acid amide hydrolase (FAAH) inhibitor. Unlike 2-(cyclopropylmethoxy)-7-azaspiro[3.5]nonane, its substituent (urea group) enables covalent interactions with FAAH’s catalytic serine, achieving an IC₅₀ of 0.7 nM .
  • Compound 54g: A GPR119 agonist with a 7-azaspiro[3.5]nonane core and optimized aryl/piperidine substituents. It demonstrated an EC₅₀ of 12 nM for GPR119 activation and improved pharmacokinetic (PK) profiles in rats, highlighting the impact of N-capping groups on target engagement .

Diazaspiro and Diazabicyclo Analogues

  • AD173 (4d): A 2,7-diazaspiro[3.5]nonane derivative with phenyl and propyl groups. It exhibited dual sigma-1/sigma-2 receptor binding (Ki = 34 nM and 89 nM, respectively), suggesting that additional nitrogen atoms in the scaffold broaden receptor selectivity compared to mono-aza analogues .
  • 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane: This diazabicyclo derivative showed enhanced solubility when complexed with β-cyclodextrin (water solubility: 1.2 mg/mL). Its bicyclo[3.3.1]nonane framework introduces conformational constraints distinct from spirocyclic systems .

Functional Group Variations

Cyclopropylmethoxy vs. Aryl/Alkoxy Substituents

  • 2-Methoxy-7-azaspiro[3.5]nonane hydrochloride: Simpler methoxy substitution reduces steric hindrance, which may lower metabolic stability but improve synthetic accessibility .

Ketone-Containing Analogues

  • 7-Azaspiro[3.5]nonan-2-one: The ketone group at position 2 enhances reactivity for further derivatization (e.g., forming Schiff bases).

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Target/Activity Key Metrics Structural Differentiator
This compound Undisclosed (Supplier data) N/A (Preclinical stage) Cyclopropylmethoxy substituent
PF-04862853 FAAH inhibitor IC₅₀ = 0.7 nM; Oral bioavailability: 82% Urea functional group
Compound 54g GPR119 agonist EC₅₀ = 12 nM; Glucose reduction: 35% in diabetic rats Piperidine N-capping, aryl group
AD173 (4d) Sigma-1/2 ligand Ki = 34 nM (sigma-1), 89 nM (sigma-2) 2,7-Diazaspiro scaffold

Key Findings and Implications

Scaffold Rigidity: The 7-azaspiro[3.5]nonane core’s pre-organized conformation improves binding affinity in targets like GPR119 and FAAH compared to flexible linkers (e.g., pentyl chains) .

Substituent Effects :

  • Cyclopropylmethoxy groups enhance metabolic stability but may reduce solubility.
  • Nitrogen additions (e.g., diazaspiro derivatives) broaden receptor selectivity but complicate synthesis .

Clinical Potential: FAAH inhibitors (e.g., PF-04862853) and GPR119 agonists (e.g., 54g) demonstrate the scaffold’s versatility in targeting diverse pathways .

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